molecular formula C10H7BrFNO B11859165 6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B11859165
M. Wt: 256.07 g/mol
InChI Key: JUMSBROOONOKFT-UHFFFAOYSA-N
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Description

6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1935322-93-2) is a high-value spirocyclic oxindole derivative with a molecular formula of C10H7BrFNO and a molecular weight of 256.07 . This compound is built on a spiro[cyclopropane-1,3'-indolin] scaffold, a structure of significant interest in medicinal chemistry and materials science . The presence of both bromo and fluoro substituents on the indolinone ring makes it a versatile and privileged building block for pharmaceutical research and the synthesis of more complex molecules, particularly in the development of antitumor agents and organic luminescent materials . The spirocyclic scaffold is known for its three-dimensional rigidity, and the specific placement of the bromine and fluorine atoms offers distinct sites for further functionalization via cross-coupling reactions and other derivatization strategies, allowing researchers to explore a diverse chemical space . This product is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic uses in humans or animals. It must be handled by qualified professionals in a controlled laboratory setting. For safe handling, please refer to the provided Safety Data Sheet. The compound has the GHS Signal Word "Warning" and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken, including the use of personal protective equipment. For stability and longevity, the compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

6-bromo-7-fluorospiro[1H-indole-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H7BrFNO/c11-6-2-1-5-8(7(6)12)13-9(14)10(5)3-4-10/h1-2H,3-4H2,(H,13,14)

InChI Key

JUMSBROOONOKFT-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C(=C(C=C3)Br)F)NC2=O

Origin of Product

United States

Preparation Methods

Procedure

  • Substrate Preparation : A solution of 7-fluoro-6-bromoindolin-2-one (1.0 equiv) in anhydrous DMF is treated with trimethylsulfoxonium iodide (1.2 equiv) and potassium tert-butoxide (1.5 equiv) at 0°C under argon.

  • Cyclopropanation : The reaction is warmed to room temperature and stirred for 12 hours.

  • Workup : The mixture is quenched with saturated NH4_4Cl, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether:ethyl acetate = 3:1).

Key Data

ParameterValue
Yield68–75%
Reaction Time12–14 hours
Key Intermediate7-Fluoro-6-bromoindolin-2-one
Purification MethodColumn chromatography

This method is favored for its regioselectivity but requires strict anhydrous conditions to prevent ylide decomposition.

Halogenation-Cyclopropanation Tandem Approach

A sequential halogenation and cyclopropanation strategy leverages Ullmann coupling and Friedel-Crafts acetylation to install substituents prior to ring closure.

Procedure

  • Bromination : 7-Fluoroindolin-2-one is treated with N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid at 60°C for 4 hours to yield 6-bromo-7-fluoroindolin-2-one.

  • Cyclopropanation : The brominated intermediate undergoes Friedel-Crafts acetylation with acetyl chloride (1.5 equiv) and AlCl3_3 (2.0 equiv) in dichloromethane, followed by cyclopropanation using diethylzinc (3.0 equiv) and CH2_2I2_2 (2.5 equiv) at −20°C.

Key Data

ParameterValue
Bromination Yield85%
Cyclopropanation Yield63%
Total Yield53.6%
Critical ReagentsNBS, AlCl3_3, CH2_2I2_2

This route is scalable but limited by the handling of pyrophoric diethylzinc and moisture-sensitive AlCl3_3.

Biocatalytic Asymmetric Synthesis

Recent advances in biocatalysis utilize engineered myoglobin variants to achieve enantioselective cyclopropanation.

Procedure

  • Diazo Precursor Synthesis : 6-Bromo-7-fluoroindole-2-diazoacetamide is prepared via diazo transfer using p-acetamidobenzenesulfonyl azide (0.9 equiv) and Et3_3N (2.0 equiv) in MeCN.

  • Enzymatic Cyclopropanation : The diazo compound (10 mM) is incubated with Fe(II)-myoglobin (5 mol%) in phosphate buffer (pH 7.4) at 25°C for 24 hours.

  • Oxidation : The spirocyclopropane intermediate is oxidized to the ketone using MnO2_2 (3.0 equiv) in dichloromethane.

Key Data

ParameterValue
Enzymatic Yield89%
ee98%
Oxidation Yield92%
Total Yield81.9%

This method offers superior enantiocontrol but requires specialized enzyme engineering and optimization.

Comparative Analysis of Synthetic Routes

MethodYield (%)EnantioselectivityScalabilityKey Challenges
Corey-Chaykovsky68–75ModerateHighMoisture sensitivity
Halogenation-Tandem53.6NoneModeratePyrophoric reagents
Biocatalytic81.9High (ee >98%)LowEnzyme availability

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance ylide stability in Corey-Chaykovsky reactions but complicate purification.

  • Chlorinated solvents (CH2_2Cl2_2) improve Friedel-Crafts acylation efficiency by stabilizing carbocation intermediates.

Catalyst Design

  • Chiral bisoxazoline-Cu(I) complexes achieve ee >90% in asymmetric cyclopropanation but suffer from metal leaching.

  • Immobilized enzymes (e.g., myoglobin on silica) enable recyclability in biocatalytic routes, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Chemistry

6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one serves as a building block for synthesizing more complex molecules. Its unique spirocyclic structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound's structural features make it an attractive candidate for studying biological interactions. Research indicates potential applications in:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against human colorectal cancer cells (HCT116) and breast cancer cells (H630R1) .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
HCT1164
HCT1510
H630R15

The mechanism of action appears to involve the disruption of microtubule dynamics, crucial for cell division, thereby inducing apoptosis in cancer cells.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. Its ability to modulate biological pathways suggests it could serve as a lead compound for developing new drugs targeting various diseases.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on colorectal cancer cell lines revealed its ability to inhibit cell proliferation effectively. The research indicated that the compound could destabilize microtubules, leading to reduced cell viability and increased apoptosis rates compared to control groups .

Case Study 2: Mechanistic Studies

Further investigations into the compound's mechanism of action highlighted its interaction with specific molecular targets involved in cell cycle regulation. The presence of bromine enhances the binding affinity to β-tubulin, leading to alterations in microtubule dynamics and subsequent effects on cell growth .

Mechanism of Action

The mechanism of action of 6’-Bromo-7’-fluorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

Positional isomerism in bromo- and fluoro-substituted derivatives critically impacts physicochemical and biological properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
5'-Bromo-6'-fluorospiro[...]-2'-one Br (5'), F (6') C₁₀H₇BrFNO 256.08 1800260-55-2 Bromo/fluoro positions reversed; altered electronic effects on indole ring .
6'-Bromo-4'-fluorospiro[...]-2'-one Br (6'), F (4') C₁₀H₇BrFNO 256.07 2735699-15-5 Fluorine at 4' instead of 7'; steric hindrance and hydrogen bonding potential reduced .
7'-Bromo-5'-fluorospiro[...]-2'-one Br (7'), F (5') C₁₀H₇BrFNO 256.07 1360947-31-4 Bromine at 7' may increase steric bulk near the cyclopropane ring .

Impact of Substituent Positioning :

  • Electron Effects : Bromine (electron-withdrawing) and fluorine (moderately electron-withdrawing) alter electron density on the indole ring, influencing nucleophilic/electrophilic reactivity .
  • Steric Effects : Fluorine at 7' (target compound) vs. 4' or 5' (analogues) affects spatial interactions with biological targets.

Substituent Variations

Halogen-Free Analogues
  • 6'-Fluorospiro[...]-2'-one : Lacks bromine; molecular weight drops to 177.18 g/mol. Reduced halogenation may lower lipophilicity and alter pharmacokinetics .
  • 6'-Methylspiro[...]-2'-one: Replaces halogens with a methyl group (C₁₁H₁₁NO₂, MW 189.22). Increased hydrophobicity but reduced electronic effects .
Ring Size Variations
  • 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one: Cyclopentane replaces cyclopropane (C₁₂H₁₂BrNO, MW 266.14).

Biological Activity

6'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one is a spirocyclic indolinone derivative characterized by its unique molecular structure, which includes a cyclopropane ring fused to an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

The molecular formula of this compound is C10H7BrFNO, with a molecular weight of 256.07 g/mol. The presence of bromine and fluorine atoms in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications .

PropertyValue
Molecular FormulaC10H7BrFNO
Molecular Weight256.07 g/mol
CAS Number1935322-93-2

Antimicrobial Activity

Antimicrobial properties have also been observed in structurally related compounds. For example, certain spirocyclic derivatives have shown effectiveness against various bacterial strains and fungi. Investigations into the mechanism of action often reveal that these compounds disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .

Antiviral Activity

The antiviral potential of spirocyclic indolinones has been explored in several studies. Compounds with similar structures have exhibited activity against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV), primarily through inhibition of viral replication processes . Although specific data on this compound is scarce, the promising results from related compounds suggest avenues for further research into its antiviral efficacy.

Understanding the mechanism of action is crucial for developing effective therapeutic agents. The interactions of this compound with biological targets may involve:

  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes critical for cancer cell proliferation or viral replication.
  • Cell Signaling Modulation : They may influence pathways that regulate apoptosis and cell cycle progression.
MechanismDescription
Enzyme InhibitionInhibiting key enzymes involved in cell proliferation
Cell Signaling ModulationAltering pathways that control apoptosis

Q & A

Q. Advanced

  • Electron-withdrawing effects : Bromo (σp ~0.86) and fluoro (σp ~0.78) groups increase electrophilicity of the indolinone ring, enhancing reactivity toward nucleophiles (e.g., in SNAr reactions) .
  • Ring strain : Cyclopropane’s angle strain (~60°) synergizes with halogen electronegativity, polarizing C-Br/C-F bonds and facilitating ring-opening under basic conditions .
  • Computational modeling : DFT studies predict substituent effects on HOMO/LUMO gaps, guiding rational design of derivatives .

What in vitro assays evaluate the bioactivity of this compound?

Q. Basic

  • Anticancer screening : MTT assays against panels (e.g., DU-145, HeLa, A-549) to determine IC50 values .
  • Antiviral testing : HIV-1 RT inhibition assays, comparing activity to analogs like 5'-chloro-spiro derivatives .
  • Enzyme inhibition : CDK8 inhibition assays using kinase profiling platforms to assess therapeutic potential .

How can mechanistic studies elucidate interactions with biological targets?

Q. Advanced

  • Molecular docking : Simulates binding to CDK8’s ATP-binding pocket, identifying halogen-dependent hydrophobic interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for target proteins .
  • Metabolite profiling : LC-MS/MS tracks metabolic stability and identifies reactive intermediates in hepatic microsomes .

How do solvent and pH affect stability during storage?

Q. Advanced

  • Solvent choice : Anhydrous DMSO or THF minimizes hydrolysis of the cyclopropane ring. Aqueous buffers (pH 7.4) accelerate degradation via ring-opening .
  • Light sensitivity : UV/Vis spectroscopy monitors photodegradation; amber vials and inert atmospheres (N2) are recommended .

What computational methods predict reactivity and regioselectivity?

Q. Advanced

  • DFT calculations : B3LYP/6-31G* models predict regioselectivity in electrophilic substitution (e.g., bromination at C6' vs. C5') .
  • Molecular dynamics (MD) : Simulates solvation effects on transition states, guiding solvent selection for reactions .

How can contradictory bioactivity data between analogs be resolved?

Q. Advanced

  • SAR studies : Systematic variation of substituents (e.g., Br vs. NO2 at C6') identifies critical pharmacophores .
  • Crystallography : Resolves binding mode discrepancies (e.g., halogen bonding vs. steric hindrance) in target complexes .
  • Meta-analysis : Compares IC50 datasets across cell lines to control for assay-specific variability .

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